molecular formula C40H80O4S2Sn B15192348 Dibutyltinbis(myristylmercapto acetate) CAS No. 83833-21-0

Dibutyltinbis(myristylmercapto acetate)

Cat. No.: B15192348
CAS No.: 83833-21-0
M. Wt: 807.9 g/mol
InChI Key: JVVULFHXDXRODO-UHFFFAOYSA-L
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Description

Dibutyltinbis(myristylmercapto acetate) is an organotin compound known for its versatile applications in various industrial processes. . Dibutyltinbis(myristylmercapto acetate) is particularly notable for its role in catalyzing esterification and transesterification reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dibutyltin oxide+Myristylmercapto acetic acidDibutyltinbis(myristylmercapto acetate)\text{Dibutyltin oxide} + \text{Myristylmercapto acetic acid} \rightarrow \text{Dibutyltinbis(myristylmercapto acetate)} Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)

The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .

Industrial Production Methods

Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its tin(II) state.

    Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .

Scientific Research Applications

Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer production.

    Dibutyltin diacetate: Known for its use in esterification reactions.

    Dibutyltin bis(acetylacetonate): Used as a catalyst in various chemical reactions.

Uniqueness

Dibutyltinbis(myristylmercapto acetate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. The myristylmercapto acetate ligands provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various reactions .

Properties

CAS No.

83833-21-0

Molecular Formula

C40H80O4S2Sn

Molecular Weight

807.9 g/mol

IUPAC Name

tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

JVVULFHXDXRODO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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